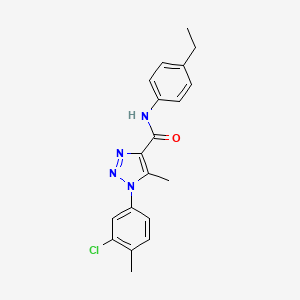

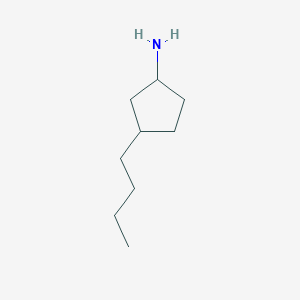

3-butylcyclopentan-1-amine, Mixture of diastereomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-butylcyclopentan-1-amine is a chemical compound with the molecular formula C9H19N . It is a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other .

Synthesis Analysis

The synthesis of such compounds often involves the use of highly strained saturated bicyclic carbocycles, such as Bicyclo [1.1.0]butanes (BCBs) . A diastereoselective synthesis of multi-substituted cyclobutanes can be achieved through the cycloaddition of BCBs with triazolinedione or nitrosoarenes . The subsequent cleavage of N – N or N – O bonds of cycloadducts provides cyclobutane derivatives containing cis -1,3-heteroatom substitutions .Molecular Structure Analysis

The molecular structure of 3-butylcyclopentan-1-amine involves a cyclopentane ring with an amine group at the 1-position and a butyl group at the 3-position . As a mixture of diastereomers, it contains multiple stereocenters .Chemical Reactions Analysis

The chemical reactions involving 3-butylcyclopentan-1-amine, as a mixture of diastereomers, can be complex due to the presence of multiple stereocenters . The reactions can lead to different products depending on the specific stereochemistry of the reactants .Physical And Chemical Properties Analysis

Diastereomers, including 3-butylcyclopentan-1-amine, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .Safety and Hazards

The safety information for 3-butylcyclopentan-1-amine indicates that it is classified under GHS05 and GHS07, which represent “Corrosive” and “Harmful”, respectively . The compound has hazard statements H227, H314, and H335, which correspond to “Combustible liquid”, “Causes severe skin burns and eye damage”, and “May cause respiratory irritation”, respectively .

Direcciones Futuras

The future directions for the study and application of 3-butylcyclopentan-1-amine could involve further exploration of its synthesis methods, particularly those involving BCBs . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards .

Mecanismo De Acción

Target of Action

The primary target of the compound “3-butylcyclopentan-1-amine, Mixture of diastereomers” is the SARS-CoV-2 Main Protease (Mpro) . This enzyme plays a crucial role in processing the polyproteins that are translated from the viral RNA .

Mode of Action

The compound interacts with the Mpro enzyme, inhibiting its function . The inhibition of this enzyme blocks the viral replication process, thereby preventing the spread of the virus within the host .

Biochemical Pathways

The compound affects the biochemical pathway involving the SARS-CoV-2 Main Protease (Mpro). By inhibiting the Mpro enzyme, the compound disrupts the viral replication process . This leads to a decrease in the production of new virus particles, reducing the viral load within the host.

Pharmacokinetics

It is noted that the active inhibitor shows good levels after inhalative as well as after peroral administration . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability.

Result of Action

The molecular effect of the compound’s action is the inhibition of the SARS-CoV-2 Main Protease (Mpro), which leads to a disruption in the viral replication process . On a cellular level, this results in a reduction in the production of new virus particles, thereby limiting the spread of the virus within the host.

Propiedades

IUPAC Name |

3-butylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-4-8-5-6-9(10)7-8/h8-9H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCYLFJZMWUTIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2785318.png)

![2-(4-Cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2785320.png)

![3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2785321.png)

![1-(4-chlorophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2785327.png)

![(3-Fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2785330.png)

![methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether](/img/structure/B2785332.png)